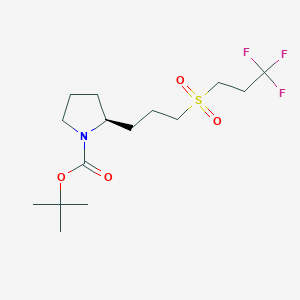

tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoropropyl sulfonyl group and a tert-butyl carbamate protecting group. Its synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and chiral resolution .

Properties

IUPAC Name |

tert-butyl (2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26F3NO4S/c1-14(2,3)23-13(20)19-9-4-6-12(19)7-5-10-24(21,22)11-8-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTXRGAXKDTPJU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCCS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate generally involves a multi-step reaction sequence. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the trifluoropropyl sulfonyl group. This can be achieved through nucleophilic substitution reactions where a suitable precursor reacts with trifluoropropylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound typically utilizes optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, like chromatography, helps in achieving large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions:

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfonyl group.

Reduction: : Reduction of the trifluoropropyl group can lead to the formation of non-fluorinated derivatives.

Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperature and pH controls to ensure the desired transformation.

Major Products: The major products of these reactions vary based on the type of reaction:

Oxidation: Products with additional oxygenated functional groups.

Reduction: Simpler hydrocarbon derivatives.

Substitution: Varied pyrrolidine derivatives with different substituents.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

Biology: In biology, this compound's structure makes it a valuable probe for studying enzyme-substrate interactions due to its unique trifluoropropyl sulfonyl group.

Medicine: In medicine, this compound may serve as a precursor or a part of drug molecules that target specific pathways, potentially contributing to the development of treatments for various diseases.

Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl sulfonyl group is particularly active, often forming strong interactions with target molecules, which leads to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on three key features: (i) pyrrolidine backbone modifications, (ii) sulfonyl group variations, and (iii) fluorinated side-chain substitutions. Below is a detailed comparison:

2.1. Pyrrolidine Backbone Modifications

Key Finding : The pyrrolidine ring in the target compound enhances conformational rigidity compared to cyclopentane derivatives, improving binding affinity to enzyme active sites.

2.2. Sulfonyl Group Variations

Key Finding : The trifluoropropyl sulfonyl group increases metabolic resistance due to fluorine’s inductive effect, reducing oxidative degradation in liver microsomes.

2.3. Fluorinated Side-Chain Comparisons

| Compound Name | Fluorination Pattern | Bioavailability (F%) |

|---|---|---|

| tert-Butyl (S)-2-(3-(2,2-difluoroethyl)sulfonylpropyl)pyrrolidine-1-carboxylate | Two fluorines on ethyl chain | Reduced solubility (2.1 mg/mL vs. 4.5 mg/mL) |

| Target compound | Three fluorines on propyl chain | Optimal balance of hydrophobicity and polarity (cLogP: 2.8; PSA: 78 Ų) |

Key Finding: The 3,3,3-trifluoropropyl chain improves membrane permeability compared to non-fluorinated analogs while maintaining solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.